1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
Overview
Description
2,3-Methylenedioxymethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications .
Mechanism of Action
Target of Action
It is known that similar synthetic cathinones often target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Biochemical Pathways
It is known that synthetic cathinones like 2,3-mdmc hydrochloride can affect the monoaminergic system, influencing the release, reuptake, and degradation of monoamines . This can lead to increased concentrations of these neurotransmitters in the synaptic cleft, potentially affecting multiple downstream pathways related to mood, cognition, and motor control .
Pharmacokinetics
Similar synthetic cathinones are often rapidly absorbed and distributed throughout the body, with metabolism primarily occurring in the liver . The metabolites are typically excreted in urine .
Result of Action
The use of 2,3-Mdmc hydrochloride can lead to a range of physiological and psychological effects. Physiologically, it can significantly increase blood pressure and heart rate . Psychologically, it can induce pleasurable effects such as stimulation, euphoria, wellbeing, enhanced empathy, and altered perception .
Action Environment
The action, efficacy, and stability of 2,3-Mdmc hydrochloride can be influenced by various environmental factors. These can include the user’s individual physiology, the presence of other substances, and the dose and route of administration .
Biochemical Analysis
Biochemical Properties
It is known that synthetic cathinones like 2,3-Mdmc hydrochloride interact with monoamine transporters in the brain . These transporters include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters .
Cellular Effects
In terms of cellular effects, 2,3-Mdmc hydrochloride, like other synthetic cathinones, is known to increase the release of monoamines, a group of neurotransmitters that includes dopamine, norepinephrine, and serotonin . This increase in monoamine levels can lead to a variety of effects on cellular processes, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Mdmc hydrochloride involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of monoamines by these transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors and an overall increase in monoaminergic neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the effects of synthetic cathinones are often rapid in onset and short-lived
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2,3-Mdmc hydrochloride in animal models. It is known that synthetic cathinones can have potent stimulant effects, and these effects are likely to be dose-dependent .
Metabolic Pathways
The specific metabolic pathways involved in the metabolism of 2,3-Mdmc hydrochloride are not well-characterized. Synthetic cathinones are generally known to undergo extensive metabolism in the body, involving pathways such as N-demethylation .
Transport and Distribution
Given its structural similarity to amphetamines, it is likely to be transported across cell membranes via similar mechanisms, potentially involving monoamine transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Methylenedioxymethcathinone (hydrochloride) typically involves the following steps:
Formation of the methylenedioxy ring: This is achieved by reacting a suitable precursor, such as 1,3-benzodioxole, with a halogenated ketone under acidic conditions.
Introduction of the methylamino group: The intermediate product is then reacted with methylamine to introduce the methylamino group.
Formation of the hydrochloride salt: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2,3-Methylenedioxymethcathinone (hydrochloride) are not well-documented in the public domain due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Methylenedioxymethcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
2,3-Methylenedioxymethcathinone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the development and validation of analytical methods.
Biology: To study the effects of synthetic cathinones on biological systems.
Medicine: Research into potential therapeutic applications and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant properties.
Butylone: Structurally similar to methylone and 2,3-Methylenedioxymethcathinone (hydrochloride).
Ethylone: Another related compound with similar effects.
Uniqueness
2,3-Methylenedioxymethcathinone (hydrochloride) is unique due to its specific structural configuration, which may result in distinct pharmacological effects compared to other synthetic cathinones. Its methylenedioxy ring and methylamino group contribute to its unique chemical properties and interactions with biological systems.
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXNJVGLIHORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344677 | |
Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797884-10-6 | |
Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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